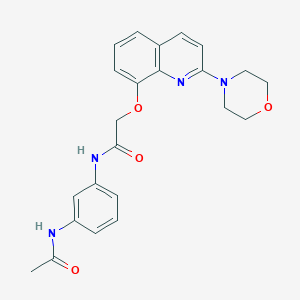

N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-16(28)24-18-5-3-6-19(14-18)25-22(29)15-31-20-7-2-4-17-8-9-21(26-23(17)20)27-10-12-30-13-11-27/h2-9,14H,10-13,15H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFKGVSQBYENHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the quinoline core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Pfitzinger reaction.

Morpholine substitution: The quinoline derivative can then be reacted with morpholine under suitable conditions to introduce the morpholino group.

Acetamidophenyl linkage: The final step involves coupling the morpholinoquinoline derivative with an acetamidophenyl moiety using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized at specific sites, such as the morpholine ring or the quinoline core.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific sites of reactivity and the conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

“N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” could have several scientific research applications:

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” would depend on its specific biological or chemical target. Potential mechanisms could include:

Binding to enzymes or receptors: Inhibiting or modulating their activity.

Interacting with DNA or RNA: Affecting gene expression or replication.

Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Table 1: Comparison of Structural Features

*Calculated based on molecular formula C₂₂H₂₂N₄O₄.

Key Differences and Implications

Quinoline Substitution: The morpholino group in the target compound and ’s analog introduces a six-membered oxygen-containing ring, enhancing hydrogen-bonding capacity and solubility compared to the pyrrolidinyl group in ’s compound, which lacks oxygen .

Furan-2-ylmethyl () and cyclohexyl () substituents are less polar, possibly limiting aqueous solubility .

Synthetic Routes: Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions. For example, morpholinoquinoline derivatives often employ Na₂CO₃ and acetyl chloride in dichloromethane . The target compound likely follows a similar pathway.

Pharmacological Potential

- Morpholinoquinoline Derivatives: ’s trifluoromethylphenyl analog shares the morpholinoquinoline core with the target compound.

- Pyrrolidinylquinoline Analogs: ’s compound, with a pyrrolidine ring, may exhibit distinct pharmacokinetics due to altered lipophilicity and steric effects .

Biological Activity

N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, which incorporates both acetamidophenyl and morpholinoquinolin moieties, suggests diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure can be synthesized from an appropriate aniline derivative using methods such as the Skraup or Pfitzinger reaction.

- Morpholine Substitution : The quinoline derivative is then reacted with morpholine to introduce the morpholino group.

- Acetamidophenyl Linkage : Finally, the morpholinoquinoline derivative is coupled with an acetamidophenyl moiety through amide bond formation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity.

- DNA/RNA Interaction : It could potentially interact with nucleic acids, affecting gene expression and replication processes.

- Signaling Pathway Modulation : The compound may influence cellular signaling pathways related to apoptosis or cell proliferation.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound exhibit various pharmacological properties:

- Anticancer Activity : Several studies have reported that quinoline derivatives possess significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, indicating potential for further development as anticancer agents .

- Antibacterial and Antifungal Properties : Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains, suggesting that this compound may also exhibit these properties .

Case Studies

Several case studies highlight the biological activity of quinoline derivatives:

- Anticancer Activity :

- Antimicrobial Activity :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(3-acetamidophenyl)-2-((2-piperidinylquinolin-8-yl)oxy)acetamide | Structure | Moderate anticancer activity | Similar mechanism of action |

| N-(3-acetamidophenyl)-2-((2-pyrrolidinylquinolin-8-yl)oxy)acetamide | Structure | Antibacterial properties | Variations in substituents affect activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions to introduce aryloxy groups (e.g., reacting chloro-nitrobenzene with alcohols like 2-pyridinemethanol) .

- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions .

- Step 3 : Condensation of intermediates with acetamide derivatives using condensing agents (e.g., cyanoacetic acid or chloroacetamide) .

- Key reagents : Chloroacetamide intermediates (e.g., 2-chloro-N-(carbazole)acetamide) and substituted phenols/heterocycles (e.g., quinolin-8-ol derivatives) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

- NMR (¹H and ¹³C) : Confirms proton environments (e.g., morpholino protons at δ 3.5–3.7 ppm) and carbon assignments .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., high-resolution MS for exact mass determination) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. What in vitro assays are used to assess biological activity?

- Antimicrobial Testing : Broth microdilution against Staphylococcus aureus or Candida albicans .

- Cytotoxicity Assays : MTT assay on NIH/3T3 cells to evaluate IC₅₀ values .

- Data Interpretation : Activity is structure-dependent; substituents on the quinoline or phenyl rings modulate potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Variables to optimize :

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) in substitution reactions .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature : Lower temperatures (0–5°C) reduce side reactions during condensation steps .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Potential causes : Variability in assay protocols (e.g., inoculum size in antimicrobial tests) or compound purity.

- Solutions :

- Standardization : Adopt CLSI guidelines for antimicrobial testing .

- HPLC Purification : Ensure >95% purity via reverse-phase chromatography .

- SAR Analysis : Compare activity of analogs (e.g., morpholino vs. piperazine substituents) to identify critical pharmacophores .

Q. How do intramolecular interactions influence stability and reactivity?

- Hydrogen Bonding : Intramolecular C–H···O interactions stabilize the acetamide backbone, reducing hydrolysis .

- Crystal Packing : Intermolecular N–H···O bonds in the solid state affect solubility and bioavailability .

- Computational Modeling : DFT calculations predict reactive sites (e.g., electron-deficient quinoline ring for electrophilic substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.